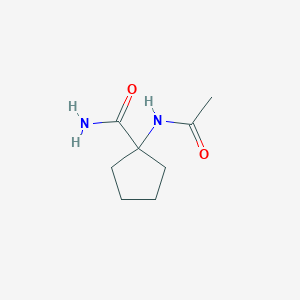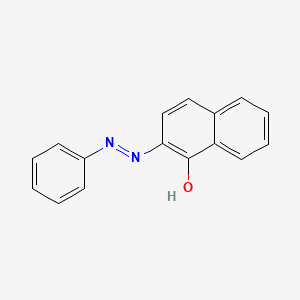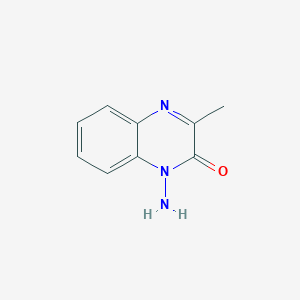
(3-Amino-adamantan-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-adamantan-1-yl)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an amino group and an acetic acid moiety attached to the adamantane framework, making it a versatile molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-adamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be employed for large-scale production.
化学反应分析
Types of Reactions: (3-Amino-adamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: The Chan–Lam reaction employs copper (II) acetate, p-tolylboronic acid, and DBU in acetonitrile at room temperature.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: N-aryl derivatives of adamantane-containing amines.
科学研究应用
(3-Amino-adamantan-1-yl)acetic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3-Amino-adamantan-1-yl)acetic acid is not fully elucidated. its structural similarity to other adamantane derivatives suggests it may interact with biological membranes and proteins, enhancing lipophilicity and bioavailability . The compound’s amino group can form hydrogen bonds, influencing its interaction with molecular targets.
相似化合物的比较
Amantadine: Known for its antiviral and neuroprotective properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
属性
分子式 |
C12H20ClNO2 |
|---|---|
分子量 |
245.74 g/mol |
IUPAC 名称 |
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H/t8-,9+,11?,12?; |
InChI 键 |
DXXZWAMIRWFYBO-JLTVSUSRSA-N |
手性 SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O.Cl |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)


![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)


